molecular formula C8H11ClN2 B1424263 2-Tert-butyl-6-chloropyrazine CAS No. 614729-25-8

2-Tert-butyl-6-chloropyrazine

Cat. No.: B1424263
CAS No.: 614729-25-8
M. Wt: 170.64 g/mol
InChI Key: KLPJTUKPBDDGKW-UHFFFAOYSA-N
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Description

2-Tert-butyl-6-chloropyrazine is a heterocyclic organic compound that belongs to the pyrazine family Pyrazines are known for their diverse biological activities and are often used as building blocks in pharmaceutical and agrochemical industries

Scientific Research Applications

2-Tert-butyl-6-chloropyrazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a lead compound in drug discovery, particularly for its activity against Mycobacterium tuberculosis.

    Industry: Used in the development of agrochemicals and as an intermediate in the synthesis of various organic compounds.

Safety and Hazards

While specific safety data for 2-Tert-butyl-6-chloropyrazine is not available, similar compounds like tert-Butylbenzene are classified as flammable liquids and skin irritants . It’s important to handle such chemicals with appropriate safety measures.

Future Directions

Research into 2-Tert-butyl-6-chloropyrazine and similar compounds is ongoing, particularly in the context of their potential antimycobacterial, antifungal, and photosynthesis-inhibiting activities . Further studies could provide more insights into their synthesis, properties, and potential applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-tert-butyl-6-chloropyrazine typically involves the chlorination of 2-tert-butylpyrazine. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like toluene or dichloromethane at elevated temperatures to ensure complete chlorination.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improves yield and purity. The use of automated systems also minimizes human error and enhances safety.

Chemical Reactions Analysis

Types of Reactions: 2-Tert-butyl-6-chloropyrazine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The tert-butyl group can be oxidized to form tert-butyl alcohol or tert-butyl peroxide.

    Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide or dimethylformamide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Catalysts like palladium on carbon or hydrogen gas under high pressure.

Major Products:

    Nucleophilic Substitution: Substituted pyrazines with various functional groups.

    Oxidation: Oxidized derivatives of the tert-butyl group.

    Reduction: Dihydropyrazine derivatives.

Mechanism of Action

The mechanism of action of 2-tert-butyl-6-chloropyrazine involves its interaction with specific molecular targets. In biological systems, it may inhibit the growth of microorganisms by interfering with their metabolic pathways. The chlorine atom and tert-butyl group enhance its lipophilicity, allowing it to penetrate cell membranes more effectively. The exact molecular targets and pathways are still under investigation, but it is believed to disrupt essential enzymatic processes in pathogens.

Comparison with Similar Compounds

  • 6-Chloropyrazine-2-carboxylic acid
  • 5-tert-butylpyrazine-2-carboxylic acid
  • 5-tert-butyl-6-chloropyrazine-2-carboxamide

Comparison: 2-Tert-butyl-6-chloropyrazine is unique due to the presence of both a tert-butyl group and a chlorine atom on the pyrazine ring. This combination enhances its chemical reactivity and potential biological activity compared to similar compounds that may lack one of these substituents. For example, 6-chloropyrazine-2-carboxylic acid lacks the tert-butyl group, which may reduce its lipophilicity and overall reactivity.

Properties

IUPAC Name

2-tert-butyl-6-chloropyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2/c1-8(2,3)6-4-10-5-7(9)11-6/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLPJTUKPBDDGKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CN=CC(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80697235
Record name 2-tert-Butyl-6-chloropyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80697235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

614729-25-8
Record name 2-tert-Butyl-6-chloropyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80697235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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